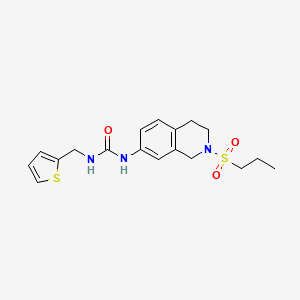

![molecular formula C25H17ClO7 B2664667 Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-95-9](/img/no-structure.png)

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate:

Anticancer Research

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific cellular pathways that are crucial for cancer cell growth and survival. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Oxidative stress is a major factor in the development of chronic diseases such as cardiovascular diseases, neurodegenerative disorders, and aging. By scavenging free radicals and reducing oxidative damage, Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate can help in the prevention and management of these conditions .

Anti-inflammatory Applications

Inflammation is a critical response of the immune system, but chronic inflammation can lead to various diseases, including arthritis, diabetes, and heart disease. Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate has been studied for its anti-inflammatory effects. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and its associated symptoms .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to their death .

Skin Care and Dermatology

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is also being explored for its applications in skin care and dermatology. Its antioxidant and anti-inflammatory properties make it suitable for treating various skin conditions, such as acne, eczema, and psoriasis. Additionally, it can protect the skin from damage caused by UV radiation and environmental pollutants, promoting healthier and more resilient skin.

These applications highlight the versatility and potential of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

properties

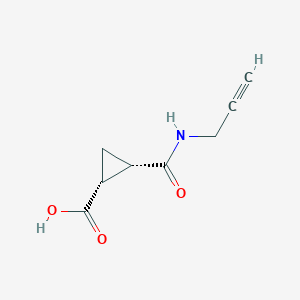

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate involves the condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, followed by the reaction of the resulting product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate. The final step involves the esterification of the intermediate with methyl 4-hydroxybenzoate.", "Starting Materials": [ "4-hydroxybenzoic acid", "7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde", "4-chlorophenacyl bromide", "potassium carbonate", "methyl 4-hydroxybenzoate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde in the presence of a catalyst to form the intermediate product.", "Step 2: Reaction of the intermediate product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate.", "Step 3: Esterification of the intermediate with methyl 4-hydroxybenzoate in the presence of a catalyst to form the final product, Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |

CAS RN |

637750-95-9 |

Product Name |

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |

Molecular Formula |

C25H17ClO7 |

Molecular Weight |

464.85 |

IUPAC Name |

methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H17ClO7/c1-30-25(29)16-4-8-18(9-5-16)33-23-14-32-22-12-19(10-11-20(22)24(23)28)31-13-21(27)15-2-6-17(26)7-3-15/h2-12,14H,13H2,1H3 |

InChI Key |

KANVWNCXZPOSGW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)

![9-(3-chlorophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664594.png)

![2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2664595.png)

![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)

![Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2664601.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)